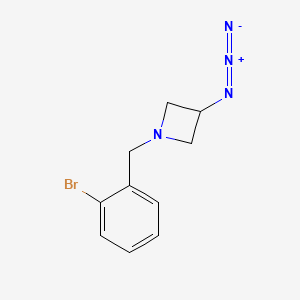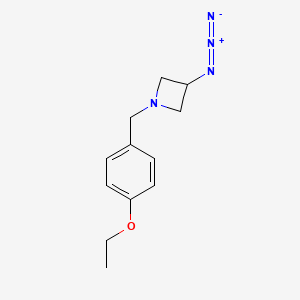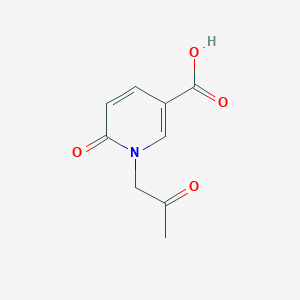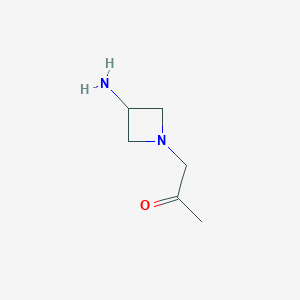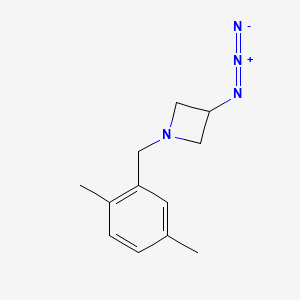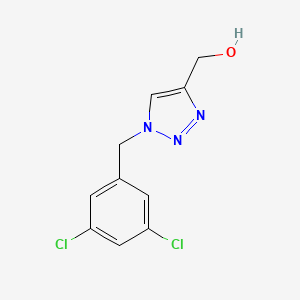
(1-(3,5-dichlorobenzyl)-1H-1,2,3-triazol-4-yl)methanol
Vue d'ensemble
Description
“(1-(3,5-dichlorobenzyl)-1H-1,2,3-triazol-4-yl)methanol” is a chemical compound. It contains a 1,2,3-triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. It also contains a 3,5-dichlorobenzyl group, which is a benzyl group substituted with two chlorine atoms at the 3rd and 5th positions .
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It contains a 1,2,3-triazole ring attached to a methanol group at the 4th position. The 1st position of the triazole ring is attached to a 3,5-dichlorobenzyl group .Applications De Recherche Scientifique
Catalyst in Huisgen 1,3-dipolar Cycloadditions
The compound has been identified as a highly efficient ligand for copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reactions. It forms a stable complex with CuCl, facilitating the Huisgen 1,3-dipolar cycloaddition under aqueous or neat conditions. This application is crucial for synthesizing a wide range of triazole derivatives, showcasing the compound's role in facilitating reactions with low catalyst loadings, short reaction times, and compatibility with sensitive functional groups (Ozcubukcu, Ozkal, Jimeno, & Pericàs, 2009).
Corrosion Inhibition
Research into the effectiveness of triazole derivatives, including this compound, as corrosion inhibitors for mild steel in acidic media has demonstrated positive results. These studies have shown that such compounds can significantly protect mild steel surfaces from corrosion, attributed to their ability to adsorb onto metal surfaces and form protective layers. This application is particularly relevant in industries where metal preservation is critical (Ma, Qi, He, Tang, & Lu, 2017).
Synthesis of Novel Organic Compounds
The triazole compound has been used as a precursor or intermediary in the synthesis of a variety of novel organic molecules. These include energetic salts, polymers, and other triazole-based compounds that find applications in material science, pharmaceuticals, and agrochemicals. The compound's reactivity and ability to participate in various chemical reactions make it a valuable building block in organic synthesis (Wang, Gao, Ye, & Shreeve, 2007).
Anticancer Activity
Some derivatives synthesized from triazole compounds have shown potential anticancer activity. Through structural optimization and bioactivity screening, researchers have identified certain triazole derivatives exhibiting significant inhibitory effects on cancer cell lines. This highlights the compound's role in the development of new therapeutic agents (Dong, Wu, & Gao, 2017).
Propriétés
IUPAC Name |
[1-[(3,5-dichlorophenyl)methyl]triazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2N3O/c11-8-1-7(2-9(12)3-8)4-15-5-10(6-16)13-14-15/h1-3,5,16H,4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COAIIPVIOJEXTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)CN2C=C(N=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(3,5-dichlorobenzyl)-1H-1,2,3-triazol-4-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




